
2-Isopropylisothiourea;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylisothiourea;hydroiodide is a chemical compound with the molecular formula C4H11IN2S It is a derivative of isothiourea, a class of compounds known for their diverse biological activities
Méthodes De Préparation
The synthesis of 2-Isopropylisothiourea;hydroiodide typically involves the reaction of isopropylamine with thiourea in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
2-Isopropylisothiourea;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The isothiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Applications De Recherche Scientifique
2-Isopropylisothiourea;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of 2-Isopropylisothiourea;hydroiodide involves its interaction with nitric oxide synthase (NOS). It acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby reducing the production of nitric oxide. This inhibition can modulate various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparaison Avec Des Composés Similaires
2-Isopropylisothiourea;hydroiodide can be compared with other isothiourea derivatives such as:
S-Methylisothiourea: Known for its selective inhibition of inducible NOS.
S-Ethylisothiourea: Exhibits potent inhibition of both endothelial and inducible NOS.
1-Isobutanoyl-2-isopropylisothiourea: Studied for its radioprotective properties and potential use in cancer therapy. The uniqueness of this compound lies in its balanced inhibitory effects on different NOS isoforms, making it a versatile tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C4H11IN2S |
|---|---|
Poids moléculaire |
246.12 g/mol |
Nom IUPAC |
propan-2-yl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
Clé InChI |
WBVZIFQOEVKXSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(=N)N.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


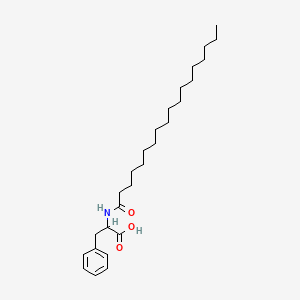
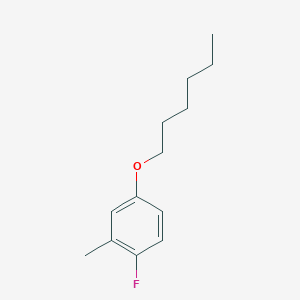
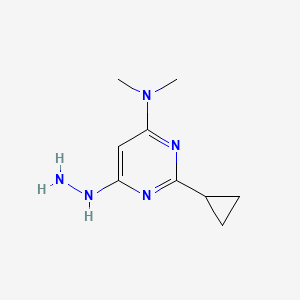
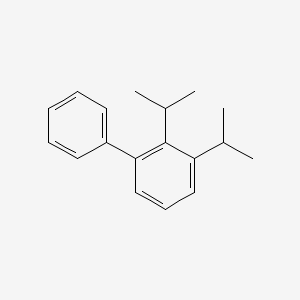
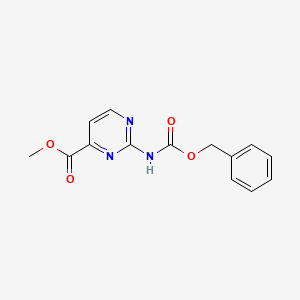
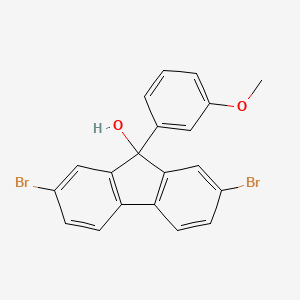
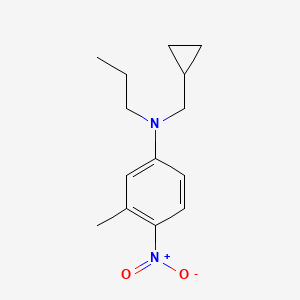
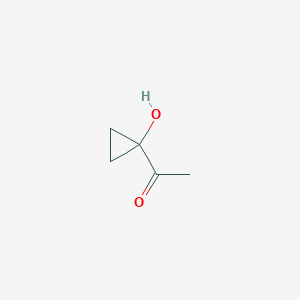
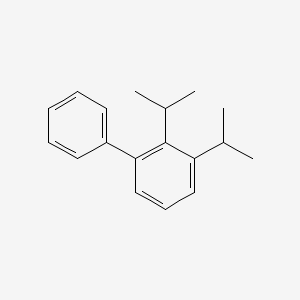
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
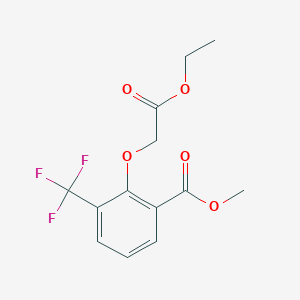
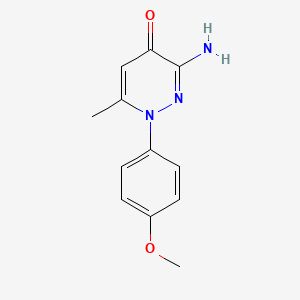
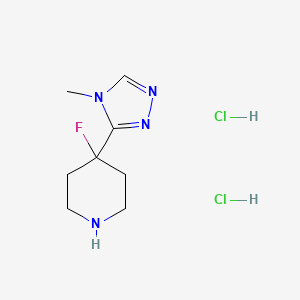
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
